

Comprehensive Review: Amisulpride Metabolism to N-Oxide Form

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Compound of Interest

Compound Name: Amisulpride-d5 N-Oxide

CAS No.: 1794756-15-2

Cat. No.: B586820

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Executive Summary

Amisulpride is a substituted benzamide atypical antipsychotic characterized by a unique pharmacokinetic profile: it undergoes minimal hepatic metabolism, with approximately 70–80% of the dose excreted unchanged via the renal route. Despite this metabolic stability, oxidative transformation does occur, yielding Amisulpride N-oxide (identified as EP Impurity F and a minor metabolite).

This guide analyzes the mechanistic formation of the N-oxide, its status as both a biological metabolite and a stability-indicating impurity, and the protocols required for its synthesis and LC-MS/MS quantification. Understanding this pathway is critical not for efficacy (as the metabolite is inactive), but for Quality Control (QC) and regulatory compliance regarding impurity profiling.

Chemical & Metabolic Characterization[1]

The Parent Molecule: Amisulpride

Amisulpride possesses a tertiary pyrrolidine nitrogen, which is the primary site for N-oxidation. Unlike many antipsychotics that rely heavily on CYP2D6 or CYP3A4 for clearance, Amisulpride has low affinity for cytochrome P450 enzymes.[1]

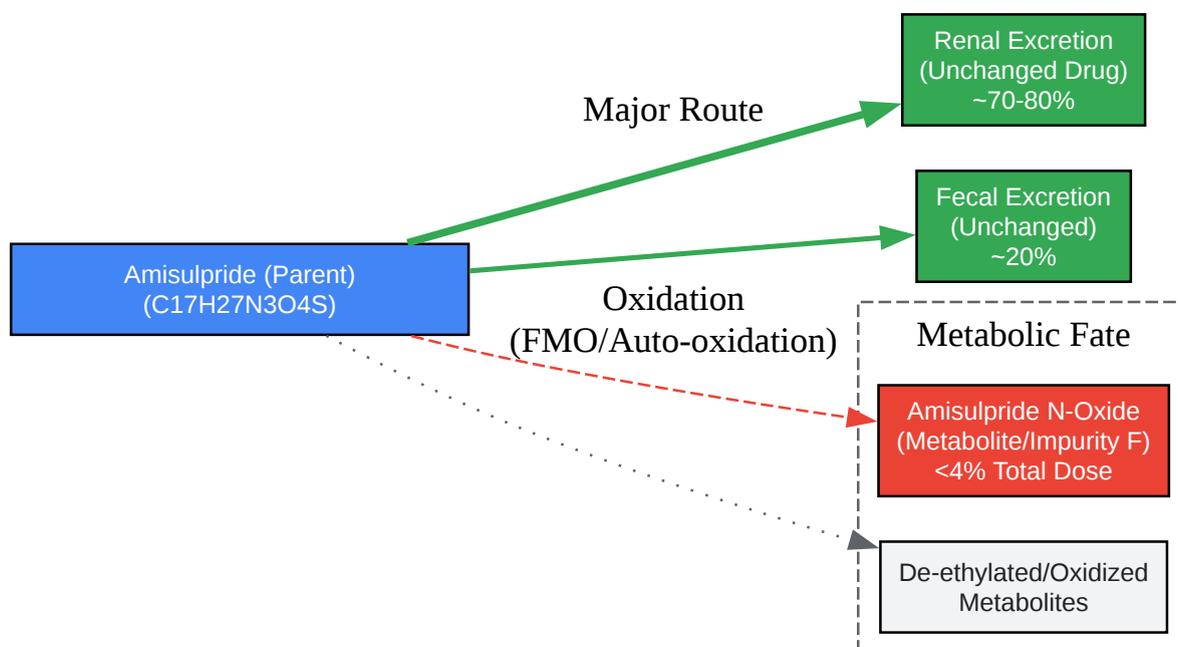
- Chemical Name: 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide[2][3][4][5][6]
- Key Functional Groups:
 - Sulfonyl group: Already oxidized, metabolically stable.
 - Pyrrolidine Nitrogen: The site of N-oxidation.[2]
 - Aniline Nitrogen: Less basic, less prone to N-oxidation under physiological conditions.[2]

The Metabolite: Amisulpride N-Oxide[1]

- CAS Number: 71676-01-2[2][7]
- Identity: EP Impurity F; 4-amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide.[2]
- Formation Mechanism: The lone pair on the pyrrolidine nitrogen attacks an electrophilic oxygen species (enzymatic or chemical), resulting in a coordinate covalent N–O bond.

Metabolic Pathway Visualization

The following diagram illustrates the minor oxidative pathway relative to the major renal excretion route.



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Figure 1: Metabolic fate of Amisulpride showing the dominance of renal excretion and the minor N-oxidation pathway.

Pharmacokinetics & Enzymology[1]

Enzyme Independence

Unlike clozapine or olanzapine, Amisulpride metabolism does not significantly involve the CYP450 system.

- CYP450 Status: Amisulpride is neither a significant substrate nor a potent inhibitor of CYP1A2, CYP2C9, CYP2D6, or CYP3A4.
- N-Oxidation Catalyst: While specific enzymes for Amisulpride N-oxidation are not definitively isolated in standard panels due to the pathway's minor role, tertiary amine N-oxidation is classically mediated by Flavin-containing Monooxygenases (FMOs) or via non-enzymatic auto-oxidation (degradation).[2]

Quantitative Disposition

According to radiolabeled studies (Fox et al., 2019):

- Total Metabolites: Account for ~15–20% of the excreted dose.[8]
- N-Oxide Abundance: Represents a fraction of this metabolic pool (often <5%).[2]
- Clinical Impact: The N-oxide is pharmacologically inactive and does not contribute to the antipsychotic effect or the QT-prolongation toxicity profile.[2]

Laboratory Protocols: Synthesis & Analysis

For drug development, the N-oxide is primarily relevant as a reference standard for stability testing. Below are the protocols for synthesizing the standard and detecting it in biological matrices.

Protocol: Chemical Synthesis of Amisulpride N-Oxide

Objective: To generate high-purity Amisulpride N-oxide for use as an LC-MS reference standard.

Reagents:

- Amisulpride (Parent)[1][3][5][7][8][9][10][11][12]
- meta-Chloroperoxybenzoic acid (m-CPBA) (Oxidant)[2]
- Dichloromethane (DCM) (Solvent)
- Sodium Bicarbonate (NaHCO₃) (Quenching agent)

Step-by-Step Workflow:

- Dissolution: Dissolve 1.0 eq of Amisulpride in DCM at 0°C (ice bath).
- Oxidation: Dropwise add 1.1 eq of m-CPBA dissolved in DCM. The slight excess ensures conversion of the tertiary amine.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2–4 hours. Monitor via TLC or HPLC for disappearance of the parent peak.

- Quenching: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize benzoic acid byproducts.
- Extraction: Separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure.
- Purification: Recrystallize from ethanol/ether or purify via semi-preparative HPLC to isolate the N-oxide (Target Purity >95%).

Protocol: LC-MS/MS Quantification

Objective: To quantify Amisulpride and screen for the N-oxide in plasma/urine.

Instrument Parameters:

- System: UHPLC coupled to Triple Quadrupole Mass Spectrometer.
- Column: C18 Reverse Phase (e.g., Zorbax Bonus-RP or equivalent), 3.5 μ m.
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.
 - B: Acetonitrile.^[13]
 - Gradient: 10% B to 90% B over 5 mins.

MRM Transitions (Mass-to-Charge Ratios):

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy
Amisulpride	370.1 [M+H] ⁺	242.1	25 eV
Amisulpride N-Oxide	386.1 [M+H] ⁺	242.1 / 258.1	28 eV
Amisulpride-d ₅ (IS)	375.1 [M+H] ⁺	242.1	25 eV

Note: The N-oxide shows a characteristic +16 Da shift from the parent.^[2] The fragmentation pattern often retains the core benzamide structure (m/z 242).

Regulatory & Safety Implications

Impurity Profiling (EP/USP)

In the European Pharmacopoeia (EP), Amisulpride N-oxide is designated as Impurity F.

- Origin: It can form during storage if the drug product is exposed to oxidizing agents or light (photodegradation).
- Limit: Must be controlled below 0.15% in the final drug product to meet ICH Q3B guidelines.

Toxicology[1]

- Activity: The N-oxide lacks affinity for D2/D3 receptors due to the steric and electronic alteration of the pharmacophore's nitrogen.
- Safety: No specific toxicity has been attributed to the N-oxide at the low levels found in vivo.

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